Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-2-20-12(17)15-8-6-14(7-9-15)11-10(16(18)19)4-3-5-13-11/h3-5H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSYNSDCXQLMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214352 | |
| Record name | Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478260-18-3 | |
| Record name | Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3-nitro-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitropyridine compounds. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection leading to spontaneous amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or other strong bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it has shown significant activity on the kinase p70S6Kβ, which is involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate: This compound shares a similar piperazine and nitropyridine structure but with different substituents.
2-Substituted Chiral Piperazines: These compounds have similar piperazine cores but differ in their substituents and overall structure.
Uniqueness
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the nitropyridine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS Number: 478260-18-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological evaluations, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring substituted with a nitropyridine moiety. Its structure is critical for its biological activity, allowing it to interact with various biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory activity against enzymes such as mycobacterial targets, indicating potential anti-tubercular properties.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, which is common among piperazine derivatives, potentially influencing neurological pathways .
- Antimicrobial Activity : Research indicates that compounds with similar structures possess significant antimicrobial properties, particularly against pathogenic bacteria like Mycobacterium tuberculosis.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A study focusing on similar piperazine derivatives demonstrated effective inhibition of bacterial growth at varying concentrations.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | M. tuberculosis | 12.5 µg/mL |
| Control Compound | M. tuberculosis | 25 µg/mL |
This table illustrates the promising activity of the compound against tuberculosis, suggesting it could be a candidate for further development in antimicrobial therapies.
Neurological Effects
Research into the neurological impact of similar compounds has highlighted their potential as modulators of neurotransmitter systems. For instance, studies focusing on TRPV1 receptor antagonism have shown that piperazine derivatives can effectively modulate pain pathways, which may extend to this compound .
Case Studies and Research Findings
- Anti-Tubercular Activity : A study conducted on a series of piperazine derivatives indicated that compounds with nitropyridine substitutions exhibited significant anti-tubercular effects, particularly against multi-drug resistant strains.
- Neuropharmacological Studies : In vitro assays demonstrated that this compound could inhibit TRPV1 receptors, leading to reduced pain sensitivity in animal models .
- Structure-Activity Relationship (SAR) : Research has established that modifications on the piperazine ring significantly affect biological activity, paving the way for optimized drug design based on this scaffold .
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Optimization for Antimicrobial Use : Further studies are needed to enhance its efficacy against resistant bacterial strains.
- Exploration in Neurology : Given its interaction with neurotransmitter receptors, more extensive studies could unveil its potential in treating neurological disorders.
Q & A
Q. What are the key synthetic challenges and optimization strategies for Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate?
Synthesis of this compound requires multi-step reactions, including nucleophilic substitution and coupling steps. Critical challenges include:
- Regioselectivity : Ensuring the nitro group occupies the 3-position on the pyridine ring during nitration or precursor functionalization.
- Piperazine Coupling : Optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side products like N-alkylation over N-arylation.
- Yield Improvement : Use of catalysts such as Pd(II) complexes for cross-coupling reactions and purification via column chromatography (hexane:ethyl acetate gradients) .
Methodological solutions include kinetic vs. thermodynamic control experiments and monitoring via TLC or HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., nitro group position) and piperazine ring conformation. For example, H NMR signals near δ 4.2 ppm indicate the ethyl ester group .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly hydrogen bonding between the nitro group and adjacent moieties .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of the nitro group on reactivity .
Q. What solvents and conditions are optimal for handling this compound in vitro?
The compound’s solubility depends on its ester and nitro groups:
- Polar Solvents : DMSO or DMF for dissolution (tested at 10 mM for biological assays).
- Aqueous Buffers : Limited solubility; use co-solvents like ethanol (<5% v/v) to avoid precipitation.
- Stability : Store at –20°C in inert atmospheres; monitor degradation via LC-MS under acidic/basic conditions .
Advanced Research Questions
Q. How does the 3-nitro group on the pyridine ring influence biological target interactions?
The nitro group acts as both an electron-withdrawing group and hydrogen-bond acceptor:
- Enzyme Inhibition : In kinase assays, the nitro group enhances binding to ATP pockets (e.g., IC values compared to non-nitrated analogs).
- Redox Activity : Nitro reduction to an amine in vivo may alter pharmacokinetics; test via electrochemical methods (cyclic voltammetry) .
Contradictions arise in cytotoxicity studies, where nitro-containing derivatives show variable activity depending on cell line redox environments .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or EGFR kinases). The piperazine ring’s flexibility requires ensemble docking.
- MD Simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) to identify critical residues for binding .
- QSAR Models : Corrogate nitro group electronegativity with inhibitory activity using Hammett constants .
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
Discrepancies between experimental and computational data may arise from:
- Tautomerism : Nitro group orientation in solution vs. solid state (e.g., X-ray vs. NMR).
- Dynamic Effects : Piperazine ring puckering detected via variable-temperature NMR.
Solutions include: - 2D NMR (COSY, NOESY) : Confirm through-space interactions between the nitro group and adjacent protons.
- Synchrotron XRD : High-resolution data to resolve ambiguous electron density .
Q. What strategies mitigate side reactions during functionalization of the piperazine ring?
- Protection/Deprotection : Use Boc or Fmoc groups to block secondary amines during derivatization.
- Selective Alkylation : Employ bulky electrophiles (e.g., tert-butyl bromoacetate) to favor mono-substitution.
- Catalytic Control : Pd-mediated C–H activation for direct arylation without pre-functionalization .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nitropyridine Synthesis | HNO/HSO, 0°C | 65 | 95% | |
| Piperazine Coupling | DMF, KCO, 80°C | 72 | 98% |
Table 2. Comparative Biological Activity of Analogues
| Compound Modification | Target IC (μM) | Solubility (mg/mL) |
|---|---|---|
| 3-Nitro derivative | 0.45 ± 0.02 | 1.2 (DMSO) |
| 3-Amino derivative | 1.89 ± 0.15 | 3.8 (DMSO) |
| Unsubstituted pyridine | >10 | 0.9 (DMSO) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
